molecular formula C19H20N2O4 B12945700 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate

Cat. No.: B12945700
M. Wt: 340.4 g/mol
InChI Key: IEHOCDBJODDZGL-UHFFFAOYSA-N
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Description

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, an oxopropan-2-yl group, and a phenylpropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate typically involves multiple steps, including the formation of the carbamoylphenyl group, the oxopropan-2-yl group, and the phenylpropanoate group. Common synthetic routes may include amide coupling, esterification, and reductive amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoylphenyl derivatives and phenylpropanoate esters. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

[1-(4-carbamoylanilino)-1-oxopropan-2-yl] 3-phenylpropanoate

InChI

InChI=1S/C19H20N2O4/c1-13(25-17(22)12-7-14-5-3-2-4-6-14)19(24)21-16-10-8-15(9-11-16)18(20)23/h2-6,8-11,13H,7,12H2,1H3,(H2,20,23)(H,21,24)

InChI Key

IEHOCDBJODDZGL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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